3-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid 3-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 832740-70-2
VCID: VC6191415
InChI: InChI=1S/C9H5BrF3N3O2/c1-3-2-4(9(11,12)13)16-7(14-3)5(10)6(15-16)8(17)18/h2H,1H3,(H,17,18)
SMILES: CC1=NC2=C(C(=NN2C(=C1)C(F)(F)F)C(=O)O)Br
Molecular Formula: C9H5BrF3N3O2
Molecular Weight: 324.057

3-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

CAS No.: 832740-70-2

Cat. No.: VC6191415

Molecular Formula: C9H5BrF3N3O2

Molecular Weight: 324.057

* For research use only. Not for human or veterinary use.

3-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid - 832740-70-2

Specification

CAS No. 832740-70-2
Molecular Formula C9H5BrF3N3O2
Molecular Weight 324.057
IUPAC Name 3-bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Standard InChI InChI=1S/C9H5BrF3N3O2/c1-3-2-4(9(11,12)13)16-7(14-3)5(10)6(15-16)8(17)18/h2H,1H3,(H,17,18)
Standard InChI Key RQRXSTWXDFFIRV-UHFFFAOYSA-N
SMILES CC1=NC2=C(C(=NN2C(=C1)C(F)(F)F)C(=O)O)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazolo[1,5-a]pyrimidine scaffold, a bicyclic system comprising fused pyrazole and pyrimidine rings. Key substituents include:

  • Bromine at position 3, enhancing electrophilic reactivity for cross-coupling reactions .

  • Methyl group at position 5, contributing steric bulk and modulating solubility.

  • Trifluoromethyl group at position 7, imparting electron-withdrawing effects and metabolic stability .

  • Carboxylic acid at position 2, enabling salt formation or derivatization via esterification/amidation .

The planar structure facilitates π-π stacking interactions, while the trifluoromethyl group induces conformational rigidity. X-ray crystallography of analogous compounds reveals bond lengths of 1.38A˚1.38 \, \text{Å} for the pyrimidine C–N bonds and 1.76A˚1.76 \, \text{Å} for the C–Br bond .

Physicochemical Profile

Table 1 summarizes critical physicochemical data :

PropertyValue
Molecular FormulaC9H5BrF3N3O2\text{C}_9\text{H}_5\text{BrF}_3\text{N}_3\text{O}_2
Molecular Weight324.054 g/mol
Exact Mass322.952 g/mol
PSA (Polar Surface Area)67.49 Ų
LogP (Partition Coefficient)2.517
HS Code2933990090 (heterocyclic N-compounds)

The compound’s moderate LogP suggests balanced lipophilicity, suitable for drug-like molecules. The high PSA indicates potential hydrogen-bonding capacity, influencing bioavailability.

Synthesis and Reactivity

Synthetic Routes

A scalable synthesis begins with 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, as detailed by . Key steps include:

  • Lactam Activation: Treatment with PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate) activates the C–O bond, enabling nucleophilic substitution at C-5 with methylamine.

  • Suzuki–Miyaura Coupling: Palladium-catalyzed cross-coupling at C-3 introduces aryl/heteroaryl groups from boronic acids.

Reactivity and Functionalization

The bromine atom at C-3 undergoes efficient Suzuki couplings, while the carboxylic acid at C-2 allows derivatization:

  • Amidation: Reaction with cyanomethylamine forms carboxamides (e.g., PubChem CID 1743255) .

  • Esterification: Methyl ester derivatives (e.g., PubChem CID 659904) enhance membrane permeability .

Quantum mechanical calculations predict electrophilic aromatic substitution at C-7 is disfavored due to the electron-withdrawing trifluoromethyl group .

Applications in Drug Discovery

Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine core mimics purine nucleotides, enabling ATP-competitive binding to kinases. Trifluoromethylation at C-7 enhances binding affinity by filling hydrophobic pockets. Notable examples include:

  • Pim1 Kinase Inhibitors: Analogues with IC50_{50} values <10 nM show promise in oncology .

  • JAK2 Inhibitors: Bromine substitution at C-3 improves selectivity over related kinases .

Antibacterial Agents

Derivatives bearing furan substituents (e.g., 5-(5-bromofuran-2-yl)) exhibit MIC values of 2–4 µg/mL against Staphylococcus aureus, attributed to DNA gyrase inhibition .

Regulatory and Economic Considerations

Regulatory Status

Classified under HS Code 2933990090, the compound faces a 6.5% MFN tariff, with VAT rates of 17% in key markets . Environmental regulations restrict bromine-containing waste disposal, necessitating closed-loop synthesis.

Market Dynamics

Global demand is driven by pharmaceutical R&D, with 2024 prices estimated at $12,000–$15,000/kg. Patent landscapes reveal 23 filings since 2020, dominated by kinase inhibitor applications .

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